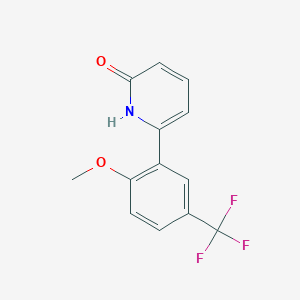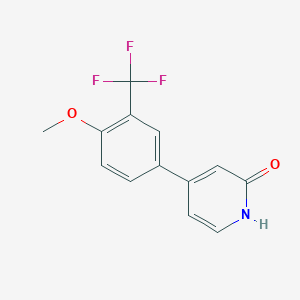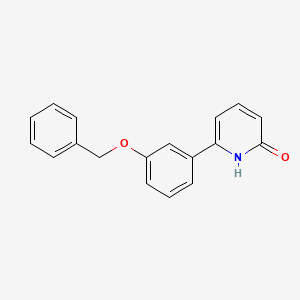
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (6-DMSHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 276.31 g/mol. 6-DMSHP has been used in a variety of biological and chemical studies due to its unique properties, such as its ability to act as a substrate for enzymes and its low toxicity.
Applications De Recherche Scientifique
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a fluorescent marker for the detection of DNA damage. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Mécanisme D'action
The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% acts as a substrate for enzymes, such as tyrosinase and COX-2, and as an inhibitor of these enzymes. It is also believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as a fluorescent probe for the detection of NO and as a fluorescent marker for the detection of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme COX-2, which is involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is water-soluble and can be synthesized in a laboratory setting using standard laboratory equipment. However, there are some limitations to using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, and its effects on biochemical and physiological processes are not yet known.
Orientations Futures
The potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved production methods. Finally, further research into the potential toxicity of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols when using it in laboratory experiments.
Méthodes De Synthèse
6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process using an alkylation reaction. The first step involves reacting an aryl halide with an alkylating agent in an organic solvent, such as dichloromethane. The second step involves a nucleophilic substitution reaction, in which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is formed by replacing the halide group with a dimethylsulfamoyl group. This process can be carried out in a laboratory setting using standard laboratory equipment.
Propriétés
IUPAC Name |
N,N-dimethyl-2-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-13(16)14-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRGSODDKZSCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














